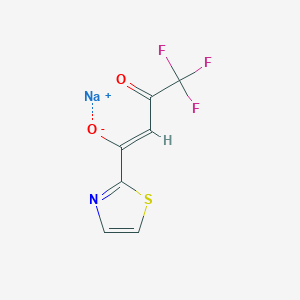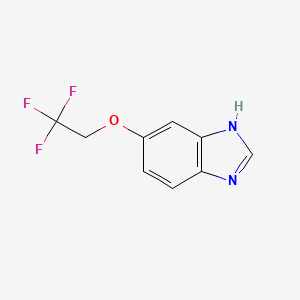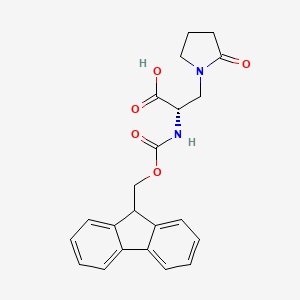
2-(2-Ketocyclopentylidene)-3-phenyl-5-(3-pyridylmethylene)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a cyclopentylidene group, a phenyl group, and a pyridinylmethylene group attached to a thiazolidinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Cyclopentylidene Group: The cyclopentylidene group can be introduced through a condensation reaction between a cyclopentanone derivative and the thiazolidinone core.
Attachment of the Phenyl Group: The phenyl group can be attached via a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Incorporation of the Pyridinylmethylene Group: The pyridinylmethylene group can be introduced through a Knoevenagel condensation reaction between a pyridine aldehyde and the thiazolidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylidene and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinylmethylene groups, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with alcohol or alkane groups.
Substitution Products: Substituted derivatives with various functional groups replacing hydrogen atoms.
科学研究应用
2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases, inflammatory conditions, and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can affect multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-2-ylmethylene)thiazolidin-4-one: Similar structure but with a different position of the pyridinylmethylene group.
2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-4-one: Similar structure but with a different position of the pyridinylmethylene group.
2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-2-one: Similar structure but with a different position of the thiazolidinone core.
Uniqueness
The uniqueness of 2-(2-Oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-4-one lies in its specific arrangement of functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C20H16N2O2S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
(2E,5Z)-2-(2-oxocyclopentylidene)-3-phenyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16N2O2S/c23-17-10-4-9-16(17)20-22(15-7-2-1-3-8-15)19(24)18(25-20)12-14-6-5-11-21-13-14/h1-3,5-8,11-13H,4,9-10H2/b18-12-,20-16+ |
InChI 键 |
LZYNJZUILTYHRZ-WOTCVVSMSA-N |
手性 SMILES |
C1C/C(=C\2/N(C(=O)/C(=C/C3=CN=CC=C3)/S2)C4=CC=CC=C4)/C(=O)C1 |
规范 SMILES |
C1CC(=C2N(C(=O)C(=CC3=CN=CC=C3)S2)C4=CC=CC=C4)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


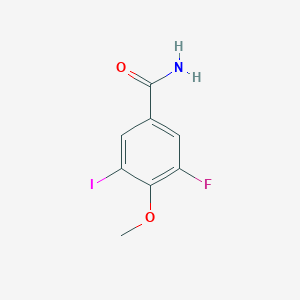
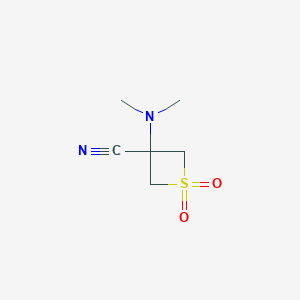

![Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate](/img/structure/B12856335.png)
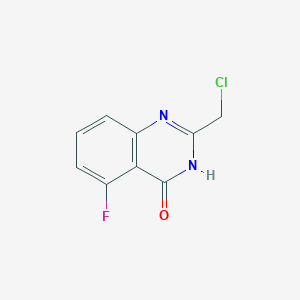
![Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B12856343.png)
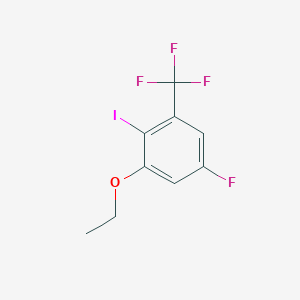
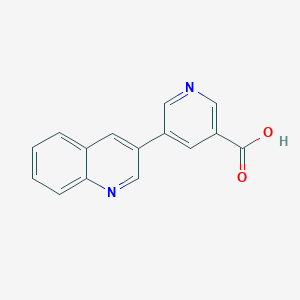
![2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12856359.png)
![2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12856369.png)
